

efficacy of fungicides derived from 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

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An Objective Comparison of Fungicides Derived from 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

Fungicides derived from pyrazole-4-carboxylic acids represent a significant class of agricultural chemicals, primarily targeting the succinate dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial respiratory chain.^{[1][2]} This guide provides a comparative analysis of the efficacy of fungicides derived from **1,3-Dimethyl-1H-pyrazole-4-carboxylic acid** and its analogues, with supporting experimental data and protocols for researchers, scientists, and professionals in drug development.

Comparative Efficacy of Pyrazole-Derived Fungicides

The antifungal activity of novel synthesized compounds is often evaluated against established commercial fungicides to benchmark their performance. The following tables summarize the in vitro efficacy, typically represented by the half-maximal effective concentration (EC₅₀), of various pyrazole carboxamide derivatives against several phytopathogenic fungi. Lower EC₅₀ values indicate higher antifungal activity.

Compound	Target Fungus	EC50 (µg/mL)	Reference Fungicide	EC50 (µg/mL) of Reference	Source
5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai)	Rhizoctonia solani	0.37	Carbendazol	1.00	[3] [4]
5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai)	Alternaria porri	2.24	Carbendazol	Not Reported	[3] [4]
5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai)	Marssonina coronaria	3.21	Carbendazol	Not Reported	[3] [4]
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)	Colletotrichum orbiculare	5.50	Boscalid	>50	[1]

N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)	Rhizoctonia solani	14.40	Boscalid	21.31	[1]
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)	Botryosphaeria berengeriana	28.29	Boscalid	45.65	[1]
N-(1-(4-(4-(tert-butyl)benzamidophenyl)propyl)-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22)	Sclerotinia sclerotiorum	0.94 ± 0.11	Fluxapyroxad	0.71 ± 0.14	[5]

Compound 8j (a pyrazole-4-carboxamide derivative)	Alternaria solani	3.06	Boscalid	Not Reported	[6]
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Experimental Protocols

The following is a representative methodology for determining the in vitro antifungal activity of test compounds using the mycelium growth inhibition method, as synthesized from multiple sources.[\[3\]](#)[\[4\]](#)[\[7\]](#)

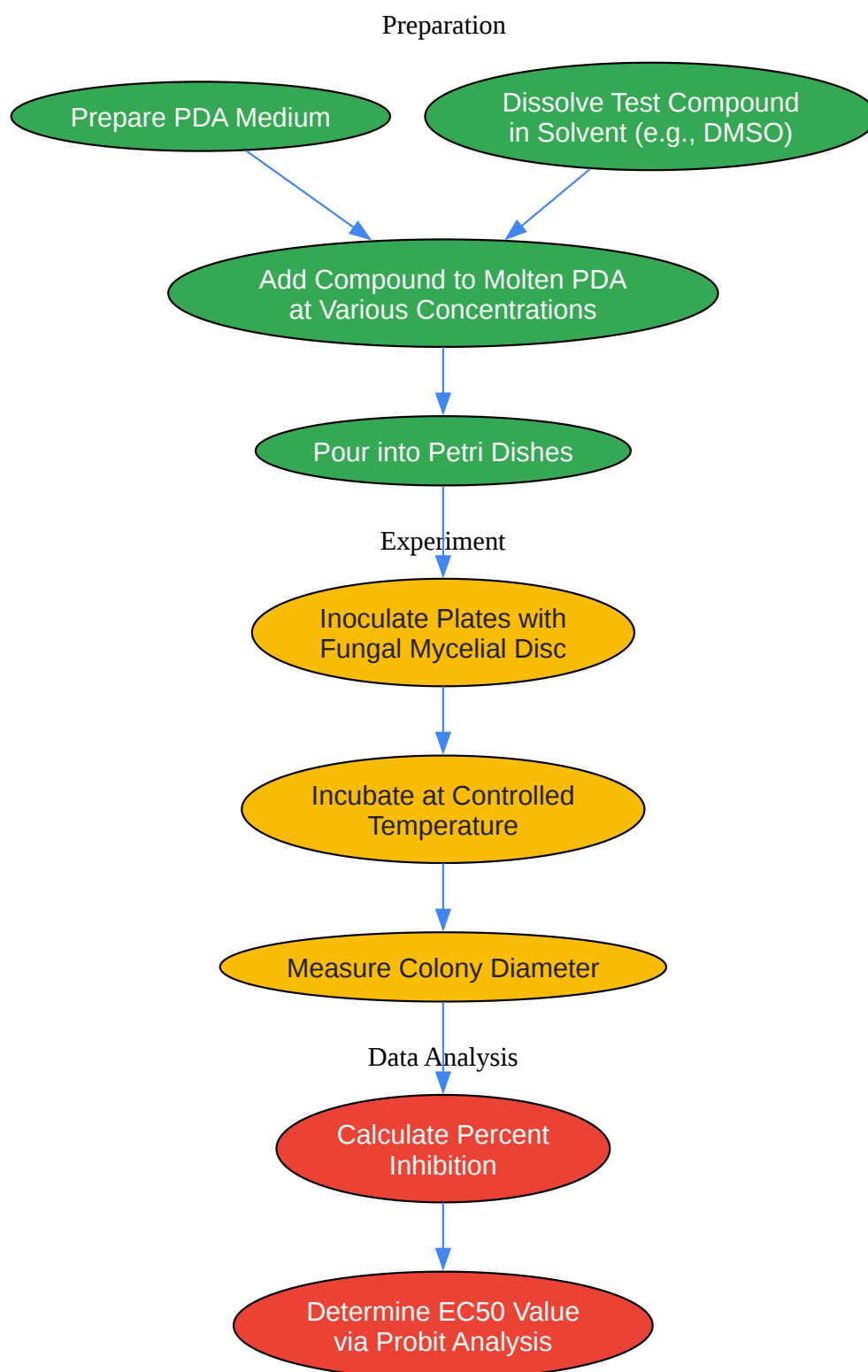
Mycelium Growth Inhibition Assay

- **Preparation of Media:** Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, a stock solution of the test compound (dissolved in a solvent like DMSO) is added to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The amended PDA is then poured into sterile Petri dishes. A control plate containing only the solvent (e.g., DMSO) in PDA is also prepared.
- **Inoculation:** A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of each PDA plate (both treated and control).
- **Incubation:** The inoculated plates are incubated in the dark at a controlled temperature (e.g., 25-28°C).
- **Data Collection:** The diameter of the fungal colony is measured in two perpendicular directions once the fungal growth in the control plate has reached nearly the full diameter of the plate.
- **Calculation of Inhibition:** The percentage of mycelial growth inhibition is calculated using the following formula:
 - $\text{Inhibition (\%)} = [(C - T) / C] * 100$
 - Where:

- C = Average diameter of the mycelial colony on the control plate.
- T = Average diameter of the mycelial colony on the treated plate.
- EC50 Determination: The EC50 value is calculated by probit analysis of the inhibition percentages at different concentrations of the test compound.

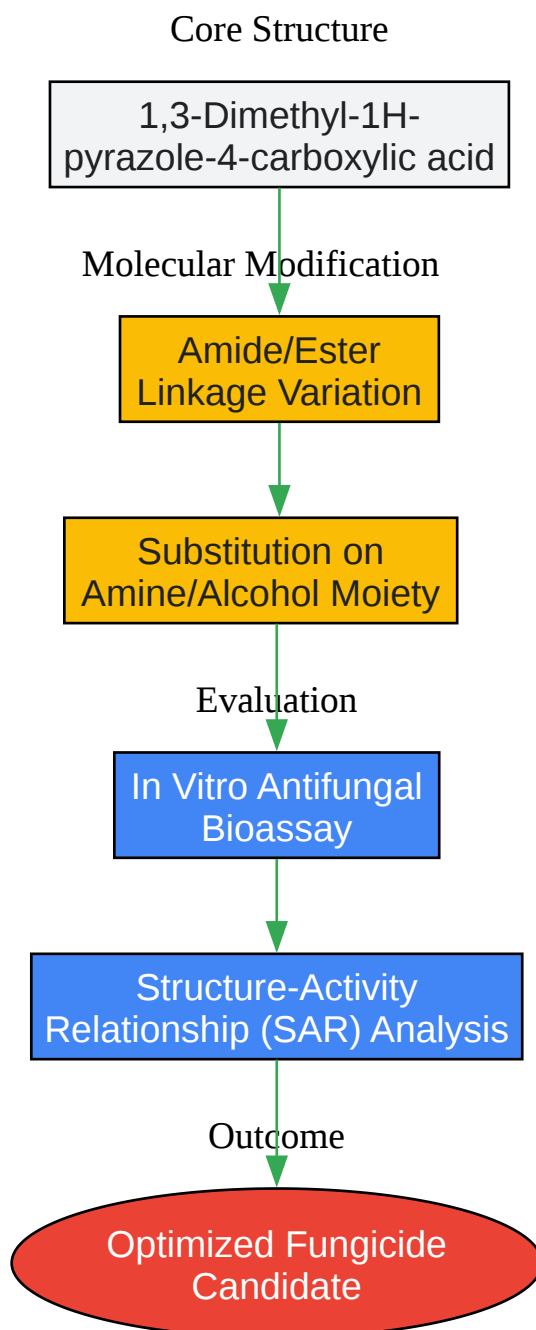
Visualizations

The following diagrams illustrate key workflows and relationships in the evaluation of these fungicides.



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Caption: Workflow for the Mycelium Growth Inhibition Assay.



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Caption: Logical flow of fungicide development and optimization.

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